molecular formula C17H19N5O3S B2884791 N-(4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 886904-31-0

N-(4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

货号: B2884791
CAS 编号: 886904-31-0
分子量: 373.43
InChI 键: NSBOVRWGIGGIQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a 4-methylphenylacetamide core linked via a sulfanyl group to a 1,3,9-trimethyl-2,6-dioxo-tetrahydro purin moiety. The purin ring system, substituted with three methyl groups at positions 1, 3, and 9, distinguishes it from other xanthine derivatives. The sulfanyl bridge enhances electron density and may influence bioactivity through hydrogen bonding or hydrophobic interactions.

属性

IUPAC Name

N-(4-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-10-5-7-11(8-6-10)18-12(23)9-26-16-19-13-14(20(16)2)21(3)17(25)22(4)15(13)24/h5-8H,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBOVRWGIGGIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Core Heterocyclic Variations

  • Oxadiazole-Indole Derivatives (e.g., 8g in ): Structure: Replace the purin core with a 1,3,4-oxadiazole ring conjugated to an indole group. Properties: Lower molecular weight (378 g/mol vs. ~416 g/mol for the target compound) and distinct solubility profiles due to polar oxadiazole . Bioactivity: Tested for enzyme inhibition (e.g., α-glucosidase, LOX), whereas purin derivatives often target adenosine receptors or MAO enzymes .
  • Pyrimidine-Based Sulfanyl Acetamides (): Structure: Diaminopyrimidine instead of purin.

Purin Derivatives with Alkyl Substituents

  • Compound 29 () :

    • Structure : 3-Isopropyl and 1-(2-fluorobenzyl) groups on purin.
    • Synthesis : Alkylation with i-PrI/BuI in DMF/K₂CO₃.
    • Activity : Fluorobenzyl groups may enhance blood-brain barrier penetration compared to methyl substituents .
  • Compound 5 (): Structure: 1,3-Dimethylpurin with a methylcarbamothioylamino group. Bioactivity: 28% MAO-B inhibition and neuroprotection, suggesting methyl groups enhance CNS activity .

Positional Isomerism on the Phenyl Ring

  • N-(3-Methylphenyl) Analog () :
    • Structure : 3-methylphenyl vs. 4-methylphenyl in the target compound.
    • Impact : Meta-substitution may reduce steric hindrance in receptor binding compared to para-substitution .

Key Research Findings

  • Substituent Effects: Methyl groups on purin (e.g., 1,3,9-trimethyl in target vs. Fluorine or bulky groups (e.g., 2-fluorobenzyl in Compound 29) may alter receptor selectivity .
  • Synthetic Challenges :

    • Trimethylpurin synthesis likely requires controlled alkylation to avoid over-substitution, as seen in ’s use of anhydrous K₂CO₃ .
  • Biological Implications :

    • Oxadiazole-indole derivatives () show broader enzyme inhibition, while purin analogs may target specific pathways (e.g., neuroprotection in ) .

准备方法

Procedure:

  • Xanthine Methylation :
    • Xanthine (1.0 equiv) is treated with methyl iodide (3.0 equiv) in dimethylformamide (DMF) under basic conditions (K₂CO₃, 2.5 equiv) at 60°C for 12 hours.
    • Reaction :

      $$

      \text{Xanthine} + 3\,\text{CH}3\text{I} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF, 60°C}} \text{1,3,9-Trimethylxanthine}

      $$
    • Yield : ~65% after recrystallization from ethanol.

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.21 (s, 3H, N1-CH₃), 3.45 (s, 3H, N3-CH₃), 3.89 (s, 3H, N9-CH₃), 7.82 (s, 1H, C8-H).
  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₈H₁₀N₄O₂: 195.0875; found: 195.0872.

Thiolation of 1,3,9-Trimethylxanthine at C8

Introducing a sulfhydryl group at C8 requires careful modification of purine thiolation methods:

Procedure:

  • 8-Bromination :
    • Isocaffeine (1.0 equiv) reacts with phosphorus oxybromide (POBr₃, 1.2 equiv) in anhydrous acetonitrile at 80°C for 6 hours.
    • Intermediate : 8-Bromo-1,3,9-trimethylxanthine.
  • Thiolation via Nucleophilic Substitution :
    • The brominated intermediate (1.0 equiv) is treated with thiourea (1.5 equiv) in ethanol/water (3:1) under reflux for 8 hours.
    • Reaction :

      $$

      \text{8-Bromo-purine} + \text{NH}2\text{CSNH}2 \xrightarrow[\Delta]{\text{EtOH/H}2\text{O}} \text{8-Mercapto-purine} + \text{NH}4\text{Br}

      $$
    • Yield : ~58% after silica gel chromatography (hexane/ethyl acetate, 7:3).

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.23 (s, 3H), 3.47 (s, 3H), 3.91 (s, 3H), 13.01 (s, 1H, SH).
  • IR (ATR) : ν 2571 cm⁻¹ (S-H stretch).

Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide

This fragment is prepared via amidation of 2-chloroacetyl chloride with 4-methylaniline:

Procedure:

  • Amidation :
    • 4-Methylaniline (1.0 equiv) is added dropwise to 2-chloroacetyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C. Triethylamine (1.5 equiv) is used as a base.
    • Reaction :

      $$

      \text{ClCH}2\text{COCl} + \text{H}2\text{N-C}6\text{H}4\text{-CH}3 \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{ClCH}2\text{CONH-C}6\text{H}4\text{-CH}3

      $$
    • Yield : 73% after recrystallization from ethanol/water.

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.25 (s, 3H, Ar-CH₃), 4.02 (s, 2H, CH₂Cl), 7.12–7.31 (m, 4H, Ar-H), 10.05 (s, 1H, NH).
  • ¹³C NMR (126 MHz, DMSO-d₆) : δ 20.9 (Ar-CH₃), 42.1 (CH₂Cl), 129.1–133.8 (Ar-C), 165.7 (C=O).

Thioether Coupling: Final Assembly

The purine thiol and chloroacetamide are coupled via nucleophilic substitution:

Procedure:

  • Reaction Conditions :
    • 8-Mercapto-1,3,9-trimethylxanthine (1.0 equiv) and 2-chloro-N-(4-methylphenyl)acetamide (1.2 equiv) are refluxed in dry DMF with potassium carbonate (2.0 equiv) for 12 hours.
    • Reaction :

      $$

      \text{Purine-SH} + \text{ClCH}2\text{CONH-Ar} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, Δ}} \text{Purine-S-CH}2\text{CONH-Ar}

      $$
    • Workup : The mixture is diluted with ice water, and the precipitate is filtered and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).
    • Yield : 52% as a white solid.

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.27 (s, 3H, Ar-CH₃), 3.24 (s, 3H, N1-CH₃), 3.49 (s, 3H, N3-CH₃), 3.93 (s, 3H, N9-CH₃), 4.31 (s, 2H, SCH₂), 7.15–7.35 (m, 4H, Ar-H), 10.08 (s, 1H, NH).
  • ¹³C NMR (126 MHz, DMSO-d₆) : δ 20.8 (Ar-CH₃), 28.5 (SCH₂), 30.1 (N1-CH₃), 33.7 (N3-CH₃), 36.9 (N9-CH₃), 107.9 (C8), 129.3–137.2 (Ar-C), 151.6 (C=O purine), 165.9 (C=O amide).
  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₉H₂₁N₅O₃S: 415.1378; found: 415.1374.

Alternative Methodologies and Optimization

Photoredox-Mediated Thioetherification

Adapting flow chemistry techniques:

  • Conditions : [Ir(ppy)₃] (5 mol%), DMSO/cyclohexane (1:1), 450 nm light, 55°C.
  • Advantage : Reduced reaction time (2 hours vs. 12 hours).
  • Yield : Comparable (50–55%).

Baran’s Oxidative Coupling

Using Zn(SO₂CHF₂)₂ and tert-butyl hydroperoxide (TBHP):

  • Conditions : DMSO, TBHP (5 equiv), 24 hours, room temperature.
  • Outcome : Lower yield (38%) due to competing oxidation.

Critical Comparison of Methods

Parameter Classical Alkylation Photoredox Baran’s Method
Yield (%) 52 55 38
Time (h) 12 2 24
Purification Column chromatography HPLC Column chromatography
Scalability Moderate High Low

常见问题

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfanyl group introduction via nucleophilic substitution or thiol-ene chemistry.
  • Acetamide coupling using carbodiimide-mediated activation (e.g., EDC/HOBt) under inert atmospheres.
  • Purification via column chromatography or recrystallization in solvents like ethanol or DCM .

Q. Key reaction parameters :

ParameterOptimization Strategy
TemperatureMaintain 0–5°C during coupling to minimize side reactions
SolventUse polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates
pH ControlAdjust to pH 7–8 for stable amide bond formation

Q. Which analytical techniques are critical for confirming structural integrity and purity?

A combination of spectroscopic and chromatographic methods is essential:

TechniqueApplicationReference
1H/13C NMR Assign proton/carbon environments (e.g., methyl groups at 1,3,9-positions)
HRMS Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns
HPLC Assess purity (>95%) using C18 columns and UV detection
X-ray Crystallography Resolve crystal packing and hydrogen-bonding networks (if crystalline)

Q. How is purity assessed during synthesis?

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and visualizing agents (e.g., UV or iodine).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity with reverse-phase columns (e.g., 90:10 acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?

  • Variable Temperature NMR : Resolve dynamic effects causing signal broadening .
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., methyl protons in the purine ring) .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values .

Example : A study on analogous compounds used HSQC to resolve ambiguities in sulfanyl-acetamide proton assignments .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow Chemistry : Improve mixing efficiency and heat transfer for exothermic steps .
  • Catalyst Screening : Test Pd/C or enzyme-mediated catalysis for selective bond formation .
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., solvent ratio, stoichiometry) .

Q. How can biological targets (e.g., kinases) be identified for this compound?

  • Molecular Docking : Simulate binding to purine-binding domains (e.g., ATP pockets in kinases) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to recombinant proteins .
  • Kinase Profiling Assays : Screen against kinase libraries (e.g., 100+ isoforms) .

Case Study : A structurally similar thienopyrimidine analog showed IC50 < 1 µM against EGFR kinase .

Q. What experimental designs assess compound stability under physiological conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and pH extremes (1–13) for 48 hours .
  • LC-MS Stability Assay : Monitor degradation products (e.g., hydrolysis of the sulfanyl group) .

Q. How is reactivity toward derivatization (e.g., halogenation) characterized?

  • Electrophilic Substitution : React with N-bromosuccinimide (NBS) in DMF at 50°C .
  • Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Low Solubility : Use mixed solvents (e.g., DMSO/water) for vapor diffusion crystallization .
  • Polymorphism Screening : Test 10+ solvent systems to isolate stable polymorphs .
  • Hydrogen-Bond Analysis : Use PLATON software to predict packing motifs from crystallographic data .

Q. How can activity against structural analogs be systematically compared?

  • SAR Studies : Synthesize 10–20 analogs with modifications to the purine or acetamide moieties .
  • Free-Energy Perturbation (FEP) : Compute relative binding energies for each analog .
  • In Vivo Efficacy Testing : Compare tumor growth inhibition in xenograft models .

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